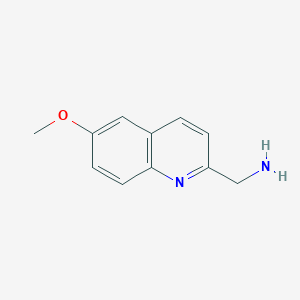

(6-Methoxyquinolin-2-YL)methanamine

Description

(6-Methoxyquinolin-2-YL)methanamine (CAS: N/A; CID: 47002729) is a quinoline derivative with a methoxy group at position 6 and a primary amine (-CH2NH2) at position 2 of the quinoline ring. Its molecular formula is C11H12N2O, and its SMILES representation is COC1=CC2=C(C=C1)N=C(C=C2)CN .

Properties

IUPAC Name |

(6-methoxyquinolin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-10-4-5-11-8(6-10)2-3-9(7-12)13-11/h2-6H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKHZFIOMANXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxyquinolin-2-YL)methanamine typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxyquinoline.

Functionalization: The quinoline ring is functionalized at the 2-position through a series of reactions, including nitration, reduction, and amination.

Industrial Production Methods: Industrial production of (6-Methoxyquinolin-2-YL)methanamine often employs catalytic processes to enhance yield and efficiency. The use of heterogeneous catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (6-Methoxyquinolin-2-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

(6-Methoxyquinolin-2-YL)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and malaria.

Industry: Utilized in the development of fluorescent sensors and other analytical tools.

Mechanism of Action

The mechanism of action of (6-Methoxyquinolin-2-YL)methanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (6-Methoxyquinolin-2-YL)methanamine and related compounds:

Structural and Functional Analysis

Positional Isomerism

- The placement of the methoxy and amine groups significantly impacts biological activity. For example, (6-Methoxyquinolin-2-YL)methanamine (amine at C2) exhibits distinct enzyme-binding profiles compared to CM-272 (amine at C4), which shows higher specificity for epigenetic targets like G9a .

Substituent Effects

Core Heterocycle Modifications

- Indole vs. Quinoline: 6-Methoxytryptamine (indole core) binds serotonin receptors more effectively than quinoline derivatives due to its planar structure and hydrogen-bonding capabilities .

- Pyridine vs. Quinoline: (5,6-Dimethoxypyridin-2-YL)methanamine lacks the fused benzene ring of quinoline, reducing aromatic stacking interactions but improving aqueous solubility .

Biological Activity

(6-Methoxyquinolin-2-YL)methanamine, also known as 6-methoxyquinolin-2-ylmethanamine dihydrochloride, is a compound that exhibits a range of biological activities due to its structural characteristics. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

The molecular formula of (6-Methoxyquinolin-2-YL)methanamine is CHClNO. It is derived from quinoline, a heterocyclic aromatic organic compound. The synthesis typically involves:

- Starting with 6-methoxyquinoline.

- Introducing the methanamine group at the 2nd position through amination.

- Converting the free base to its dihydrochloride salt form using hydrochloric acid.

Biological Activity Overview

The biological activity of (6-Methoxyquinolin-2-YL)methanamine is primarily attributed to its ability to interact with various molecular targets, particularly in the context of cancer treatment and antimicrobial activity.

Anticancer Activity

Recent studies have shown that derivatives of (6-Methoxyquinolin-2-YL)methanamine can inhibit P-glycoprotein (P-gp), a protein that plays a significant role in drug resistance in cancer cells. In one study, compounds derived from this structure demonstrated significant inhibition of P-gp in multidrug-resistant gastric carcinoma cell lines, outperforming traditional inhibitors like verapamil .

Case Study: P-glycoprotein Inhibition

- Compounds Tested : Several 6-methoxyquinoline derivatives.

- Cell Lines : EPG85-257RDB (P-gp positive) and EPG85-257P (drug-sensitive).

- Results : Compounds 5a and 5b showed 1.3-fold and 2.1-fold stronger inhibition than verapamil at 10 µM concentration .

Antimicrobial Activity

(6-Methoxyquinolin-2-YL)methanamine has also been evaluated for its antimicrobial properties. Its derivatives have shown efficacy against various bacterial strains by inhibiting DNA gyrase and topoisomerase, crucial enzymes for bacterial DNA replication.

Mechanism of Action

The mechanism involves:

- Inhibition of DNA Replication : By targeting DNA gyrase and topoisomerase, these compounds disrupt bacterial cell division.

- Cytotoxic Effects : Some derivatives exhibit cytotoxicity against cancer cell lines, indicating potential as chemotherapeutic agents .

Comparative Analysis

A comparison with similar quinoline derivatives highlights the unique biological activities attributed to the methoxy and methanamine functional groups:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (6-Methoxyquinolin-2-YL)methanamine | Quinoline derivative | P-gp inhibitor, Antimicrobial |

| 3-Fluoro-6-methoxyquinoline | Quinoline derivative | DNA gyrase inhibitor |

| 5-Hydroxyisoquinoline | Quinoline derivative | Anticancer activity |

Research Findings

Research indicates that modifications in the structure of quinoline compounds can lead to enhanced biological activities. For instance, the introduction of hydroxyl groups at specific positions has been shown to significantly increase P-gp inhibition .

In Silico Studies

Molecular docking studies have been employed to predict interactions between (6-Methoxyquinolin-2-YL)methanamine and target proteins. These computational analyses help elucidate binding affinities and potential efficacy in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.